2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide
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Overview
Description
2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide is a synthetic organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiadiazole ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the o-Tolyloxymethyl Group: The o-tolyloxymethyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with o-tolyloxymethyl chloride in the presence of a base like sodium hydride.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, resulting in the formation of amines or thiols.
Substitution: The chlorine atom in the acetamide group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the production of herbicides and colorants.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential cellular components in pathogens, leading to cell death. In anticancer research, it inhibits enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **1,3,4-Thiadiazole
Biological Activity
2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, biological activity, and relevant studies related to this compound, providing insights into its mechanisms and efficacy.
Synthesis
The synthesis of 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamide typically involves the reaction of suitable thiadiazole derivatives with chloroacetyl chloride. The process generally includes the following steps:
- Preparation of Thiourea Derivatives : Starting materials are reacted to form thiourea derivatives.
- Formation of Thiadiazole Ring : The thiourea is treated with oxidizing agents to form the thiadiazole ring.
- Chloroacetylation : The thiadiazole derivative is then chlorinated and acetamidated to yield the final compound.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to 2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamide have shown effectiveness against various bacterial strains. A study reported an EC50 value of 19.04 µg/mL against Xanthomonas oryzae pv. oryzicola, indicating strong antibacterial activity compared to traditional compounds like bismerthiazol (EC50 = 68.50 µg/mL) .
Compound | Target Bacteria | EC50 (µg/mL) |
---|---|---|
2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamide | Xanthomonas oryzae pv. oryzicola | 19.04 |
Bismerthiazol | Xanthomonas oryzae pv. oryzicola | 68.50 |
Antitumor Activity
The antitumor potential of compounds related to this class has been explored in various studies:
- Cell Line Studies : Compounds similar in structure have been tested on human lung cancer cell lines (A549, HCC827). Results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4]thiadiazol-2-yl)-acetamide | A549 | 6.75 |
Control (standard) | A549 | 10.00 |
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular components:
- DNA Binding : Many thiadiazole derivatives bind to DNA, disrupting replication and transcription processes. This mechanism is crucial for their antitumor activity .
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antitumor Activity : A clinical trial involving a series of thiadiazole-based compounds demonstrated significant tumor reduction in patients with advanced lung cancer .
- Antimicrobial Efficacy : A comparative study showed that a new class of thiadiazole compounds outperformed traditional antibiotics against resistant bacterial strains .
Properties
Molecular Formula |
C12H12ClN3O2S |
---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
2-chloro-N-[5-[(2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-4-2-3-5-9(8)18-7-11-15-16-12(19-11)14-10(17)6-13/h2-5H,6-7H2,1H3,(H,14,16,17) |
InChI Key |
OHHYDKCPVYFIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)CCl |
Origin of Product |
United States |
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